

Application Notes and Protocols: hACC2-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: hACC2-IN-1

Cat. No.: B7558617

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetyl-CoA Carboxylase 2 (ACC2) is a key enzyme in the regulation of fatty acid oxidation. Located on the outer mitochondrial membrane, ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting ACC2, the production of malonyl-CoA is reduced, leading to an increase in fatty acid oxidation. This makes ACC2 an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes. **hACC2-IN-1** is a potent and selective inhibitor of human ACC2 (hACC2). These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of **hACC2-IN-1** and other compounds against hACC2 using a luminescence-based ADP detection method.

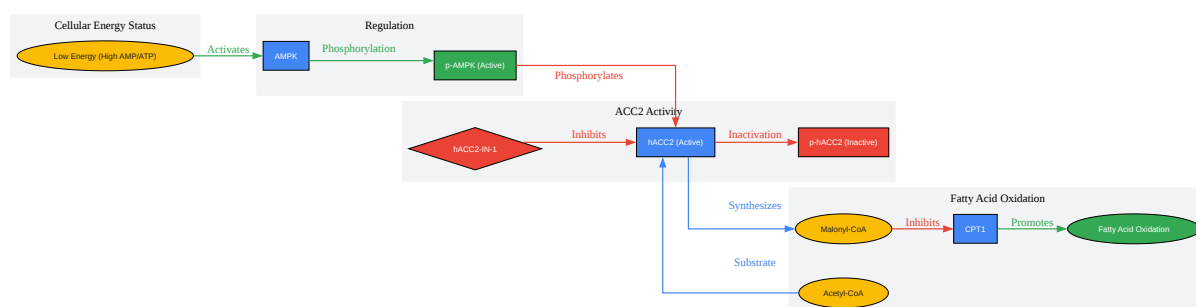
Data Presentation

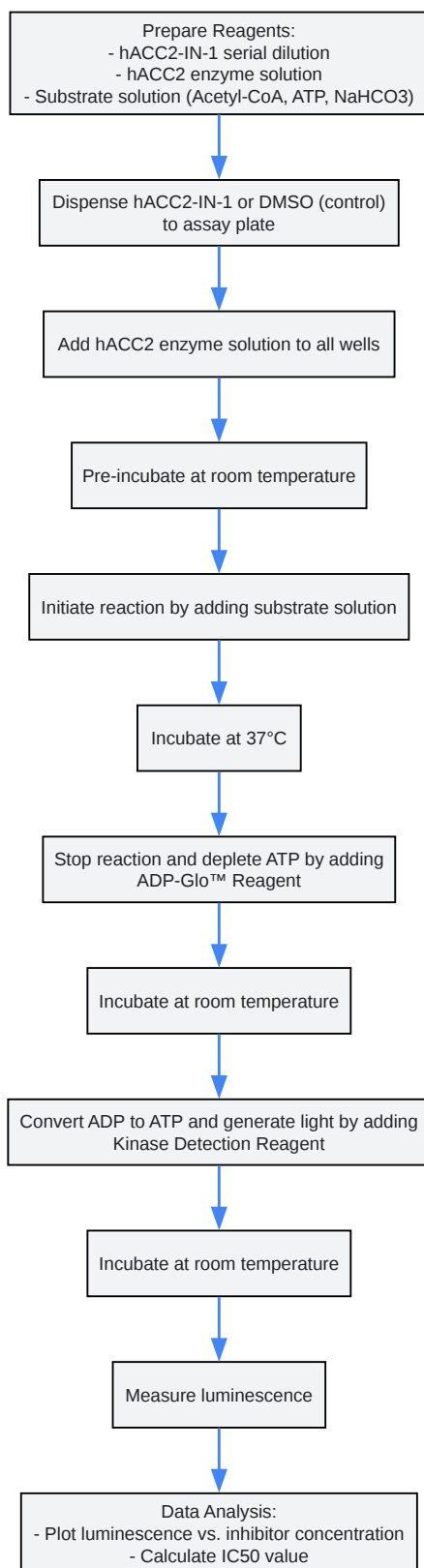
Table 1: Inhibitory Activity of **hACC2-IN-1** against human ACC2

Compound	Target	IC50 (μM)	Assay Method
hACC2-IN-1	hACC2	2.5	ADP-Glo

Signaling Pathway

The activity of ACC2 is regulated by the AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2][3] Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC2, leading to its inhibition.[1] This relieves the inhibition of CPT1 by malonyl-CoA, thereby promoting fatty acid oxidation to restore cellular ATP levels.





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References

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